molecular formula C15H20O3 B14311059 3-Hydroxy-1-phenylnonane-1,8-dione CAS No. 112586-64-8

3-Hydroxy-1-phenylnonane-1,8-dione

Cat. No.: B14311059
CAS No.: 112586-64-8
M. Wt: 248.32 g/mol
InChI Key: LGWXXSUGUOKVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1-phenylnonane-1,8-dione is an organic compound with the molecular formula C15H20O3 It is a diketone with a hydroxyl group and a phenyl group attached to a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-phenylnonane-1,8-dione typically involves the reaction of 1-phenyl-1,8-nonanedione with a suitable hydroxylating agent. One common method is the hydroxylation of 1-phenyl-1,8-nonanedione using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-phenylnonane-1,8-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 1-phenyl-1,8-nonanedione.

    Reduction: The diketone groups can be reduced to form the corresponding diols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 1-Phenyl-1,8-nonanedione.

    Reduction: 3-Hydroxy-1-phenylnonan-1-ol.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

3-Hydroxy-1-phenylnonane-1,8-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-phenylnonane-1,8-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can interact with aromatic residues in proteins, affecting their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,8-nonanedione: A precursor in the synthesis of 3-Hydroxy-1-phenylnonane-1,8-dione.

    3-Hydroxy-1-phenylhexane-1,6-dione: A structurally similar compound with a shorter carbon chain.

    3-Hydroxy-1-phenylpentane-1,5-dione: Another structurally similar compound with an even shorter carbon chain.

Uniqueness

This compound is unique due to its specific combination of functional groups and carbon chain length. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

112586-64-8

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

3-hydroxy-1-phenylnonane-1,8-dione

InChI

InChI=1S/C15H20O3/c1-12(16)7-5-6-10-14(17)11-15(18)13-8-3-2-4-9-13/h2-4,8-9,14,17H,5-7,10-11H2,1H3

InChI Key

LGWXXSUGUOKVJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCC(CC(=O)C1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.